1-Ethenyl-3-methylimidazol-3-ium
Description
This compound is part of the imidazolium family, which is known for its stability and versatility in chemical reactions.
Properties
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2/c1-3-8-5-4-7(2)6-8/h3-6H,1H2,2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNMTSAIINVZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032759 | |
| Record name | 3-Ethenyl-1-methyl-1H-imidazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29322-86-9, 45534-45-0 | |
| Record name | NSC115759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethenyl-1-methyl-1H-imidazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-3-methylimidazol-3-ium can be synthesized through a series of reactions starting from N-methylimidazole. The synthetic route typically involves quaternization, nitration, and metathesis reactions . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-methylimidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium compounds .
Scientific Research Applications
1-Ethenyl-3-methylimidazol-3-ium has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique ionic properties.
Biology: Investigated for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as ionic polymers and conductive films.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-methylimidazol-3-ium involves its interaction with various molecular targets and pathways. The compound’s ionic nature allows it to interact with polar and charged molecules, facilitating various chemical and biological processes. For example, in biological systems, it can enhance the solubility and stability of proteins by forming ionic interactions with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Another imidazolium-based ionic liquid with similar properties but different applications.
1-Butyl-3-methylimidazolium chloride: Known for its use in electrochemical applications due to its high ionic conductivity.
1-Methylimidazole: A simpler imidazole derivative with different reactivity and applications.
Uniqueness
1-Ethenyl-3-methylimidazol-3-ium stands out due to its unique combination of an ethenyl group and a methylimidazolium core, which provides it with distinct reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and ionic conductivity.
Biological Activity
1-Ethenyl-3-methylimidazol-3-ium, also known as an imidazolium salt, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes an imidazole ring and a quaternary ammonium group, contributing to its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₂
- Molecular Weight : Approximately 136.15 g/mol
- Appearance : Typically presented as a white to light yellow powder or crystal.
- Solubility : Highly soluble in water.
The imidazolium core allows for significant interactions with biological molecules, influencing enzyme activities and microbial viability through mechanisms such as hydrogen bonding and electrostatic interactions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It disrupts microbial cell membranes, leading to cell death and inhibition of growth .
- Enzyme Modulation : The compound can modulate enzyme activities by interacting with their active sites, which may result in the inhibition or activation of metabolic pathways .
- Cell Membrane Disruption : Its ability to disrupt lipid bilayers makes it a potential candidate for drug delivery systems, enhancing the permeability of therapeutic agents across cellular membranes .
Antimicrobial Studies
A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound possesses strong antimicrobial properties, particularly against Gram-positive bacteria and fungi .
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it was shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase (AChE) | 75% at 100 µM |
This inhibition suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar imidazolium salts is provided below:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Solubility in Water |
|---|---|---|---|
| This compound | High | Moderate | High |
| 1-Methylimidazolium chloride | Moderate | Low | Moderate |
| 1-Hexyl-3-methylimidazolium bromide | Low | Moderate | High |
This table illustrates that while other imidazolium compounds may exhibit some biological activity, this compound stands out for its high antimicrobial efficacy and significant enzyme modulation capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
